Mercury iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

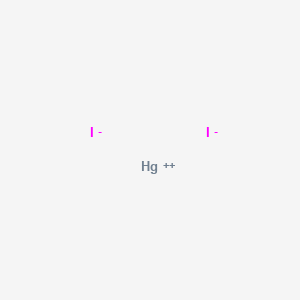

Mercury iodide is a chemical compound composed of mercury and iodine. It exists in two forms: mercury(I) iodide and mercury(II) iodide. Mercury(I) iodide has the chemical formula Hg₂I₂, while mercury(II) iodide has the chemical formula HgI₂. Both forms are known for their distinct colors and unique properties. This compound is photosensitive and decomposes easily to mercury and iodine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Mercury(I) iodide: can be prepared by directly reacting mercury and iodine. The reaction is straightforward and involves mixing the two elements in the correct stoichiometric ratio.

Mercury(II) iodide: is typically produced by adding an aqueous solution of potassium iodide to an aqueous solution of mercury(II) chloride with stirring.

Industrial Production Methods:

- The industrial production of mercury(II) iodide follows the same synthetic route as the laboratory preparation. The process involves the reaction of mercury(II) chloride with potassium iodide, followed by filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: Mercury iodide can undergo oxidation and reduction reactions. For example, mercury(I) iodide can disproportionate to form metallic mercury and mercury(II) iodide.

Substitution: this compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or ligands.

Common Reagents and Conditions:

Aqueous Ammonia: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) amidochloride.

Sodium Hydroxide: Reacts with mercury(I) iodide to produce metallic mercury and mercury(II) oxide.

Major Products Formed:

Metallic Mercury: Formed during the reduction of this compound.

Mercury(II) Amidochloride: Formed during the reaction with aqueous ammonia.

Mercury(II) Oxide: Formed during the reaction with sodium hydroxide.

Scientific Research Applications

Mercury iodide has several scientific research applications:

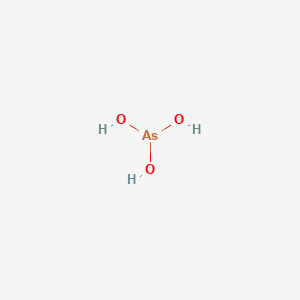

Chemistry: Used in the preparation of Nessler’s reagent, which is used for the detection of ammonia.

Biology: Employed in various biological assays and experiments due to its unique properties.

Mechanism of Action

The mechanism of action of mercury iodide involves its interaction with various molecular targets and pathways. For example, this compound can interact with sulfotransferase enzymes, which play a role in maintaining steroid and lipid homeostasis . The compound’s ability to undergo phase transitions and its photosensitivity also contribute to its unique effects.

Comparison with Similar Compounds

Mercury iodide can be compared with other similar compounds, such as:

- Mercury(I) chloride (Hg₂Cl₂)

- Mercury(II) chloride (HgCl₂)

- Mercury(II) bromide (HgBr₂)

- Mercury(II) fluoride (HgF₂)

Uniqueness:

- Thermochromism: Mercury(II) iodide exhibits thermochromism, changing color from red to yellow when heated above 126°C .

- Photosensitivity: this compound is highly photosensitive and decomposes easily upon exposure to light .

These properties distinguish this compound from other mercury compounds, making it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name |

mercury(2+);diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.2HI/h;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDLHELOZYVNJE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Hg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgI2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl)amino]propanoic acid](/img/structure/B1216635.png)